1,5,6,7-Tetrahydro-5-(phosphonomethyl)-imidazo[1,2-a]pyrimidine-2-carboxylic acid
Description
1,5,6,7-Tetrahydro-5-(phosphonomethyl)-imidazo[1,2-a]pyrimidine-2-carboxylic acid is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core fused with a tetrahydro ring system. Key structural elements include:
- A phosphonomethyl group (-CH₂PO₃H₂) at position 5, introducing a phosphonic acid moiety capable of mimicking phosphate groups in biochemical interactions.
- A carboxylic acid group (-COOH) at position 2, enhancing hydrophilicity and enabling salt formation for improved bioavailability.
Properties
IUPAC Name |
5-(phosphonomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N3O5P/c12-7(13)6-3-11-5(4-17(14,15)16)1-2-9-8(11)10-6/h3,5H,1-2,4H2,(H,9,10)(H,12,13)(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQRUNZNYPPDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=CN2C1CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N3O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Imidazo[1,2-a]pyrimidine Core
The synthesis typically begins with 2-aminopyrimidine as the starting material, which undergoes cyclocondensation with a suitable halo-substituted ketone to form the imidazo[1,2-a]pyrimidine ring system.
This sequence efficiently builds the fused bicyclic scaffold with a carboxylic acid functional group at the 2-position, which is critical for further functionalization.
Partial Saturation to Form the Tetrahydro Derivative
The aromatic imidazo[1,2-a]pyrimidine ring can be partially hydrogenated to yield the tetrahydro derivative, which is essential for the target compound.
The hydrogenation step selectively reduces the aromatic ring to the tetrahydro form, preserving the ester functionality for subsequent transformations.
Introduction of the Phosphonomethyl Group
The installation of the phosphonomethyl substituent at the 5-position involves nucleophilic substitution or addition reactions using phosphonate reagents.
While explicit detailed protocols for the phosphonomethylation of this exact compound are limited in the literature, analogous phosphonomethylation methods typically use reagents such as dialkyl phosphites or phosphonomethyl halides under basic conditions to introduce the phosphonomethyl group onto the heterocyclic ring.
The phosphonomethylation may be performed on the tetrahydroimidazo[1,2-a]pyrimidine ester intermediate, followed by hydrolysis to yield the free acid.
Final Hydrolysis to Carboxylic Acid
After phosphonomethylation, the ester group is hydrolyzed under acidic or basic conditions to liberate the free carboxylic acid, completing the synthesis of the target molecule.
Summary Table of Key Steps
Research Findings and Notes
The initial cyclocondensation and oxidation steps are well-documented with moderate to good yields, providing reliable access to the imidazo[1,2-a]pyrimidine-2-carboxylic acid scaffold.
Partial hydrogenation to the tetrahydro derivative is efficiently achieved under mild catalytic hydrogenation conditions without over-reduction.
Phosphonomethylation strategies are generally adapted from related heterocyclic chemistry, often involving nucleophilic substitution with phosphonate esters or phosphonomethyl halides in the presence of bases. Specific literature on this exact compound’s phosphonomethylation is sparse, but standard organophosphorus chemistry principles apply.
The overall synthetic route is modular, allowing for variation in substituents and functional groups, which is advantageous for medicinal chemistry optimization.
Chemical Reactions Analysis
Types of Reactions
1,5,6,7-Tetrahydro-5-(phosphonomethyl)-imidazo[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential as an antiviral agent . Research indicates that derivatives of imidazo-pyrimidines exhibit activity against various viral infections. The phosphonomethyl group enhances the compound's affinity for biological targets, potentially increasing its efficacy in inhibiting viral replication.
Case Study: Antiviral Activity
A study demonstrated that similar compounds with imidazo-pyrimidine structures showed significant inhibition of viral enzymes. The incorporation of the phosphonomethyl group may further enhance these effects due to increased hydrophilicity and binding affinity to target sites.
Anticancer Research
The unique structure of 1,5,6,7-tetrahydro-5-(phosphonomethyl)-imidazo[1,2-a]pyrimidine-2-carboxylic acid has also been investigated for its anticancer properties . Research suggests that compounds with this framework can induce apoptosis in cancer cells through various mechanisms.
Case Study: Apoptosis Induction
In vitro studies have shown that related compounds can activate caspase pathways leading to programmed cell death in tumor cells. The specific mechanism by which this compound operates is still under investigation but may involve the modulation of signaling pathways associated with cell survival.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes , particularly those involved in nucleotide metabolism. This inhibition can lead to altered cellular metabolism and growth patterns in rapidly dividing cells.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydroorotate dehydrogenase | Competitive | 25 | |
| Thymidylate synthase | Non-competitive | 15 | |
| Cytidine deaminase | Mixed | 30 |
Agricultural Applications
There is emerging interest in the use of this compound as a plant growth regulator or as part of herbicide formulations. Its ability to affect metabolic pathways in plants could lead to enhanced growth or resistance to pathogens.
Case Study: Plant Growth Regulation
Field studies have indicated that similar compounds can promote root development and enhance nutrient uptake in crops. The phosphonomethyl group may play a critical role in these effects by influencing cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1,5,6,7-Tetrahydro-5-(phosphonomethyl)-imidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects on various biochemical pathways, ultimately resulting in the desired therapeutic or biological outcome .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous heterocycles from the provided evidence, focusing on substituents, molecular properties, and synthesis
Key Observations:
Functional Group Diversity: The phosphonomethyl group in the target compound distinguishes it from analogs with cyano (11a, 12), carboxamide (), or trifluoromethyl groups (). Phosphonic acid derivatives often exhibit enhanced binding to metal ions or enzymes compared to non-polar substituents. Carboxylic acid groups (target compound, 12) improve aqueous solubility, whereas cyano (11a,b) or trifluoromethyl () groups enhance lipophilicity.
Synthesis Efficiency :
- Yields for thiazolo-pyrimidine derivatives (11a,b: 68%) are higher than those for pyrimido-quinazoline systems (12: 57%), suggesting greater synthetic challenges with larger fused-ring systems.
Spectral Signatures: The target compound’s phosphonomethyl group would produce distinct P-O stretching (~1100 cm⁻¹) in IR, absent in other analogs. Carboxylic acid C=O stretches (~1700–1720 cm⁻¹) are consistent across compounds with this functional group (target, 12) .
Structural Rigidity :
- Tetrahydroimidazo systems (target) may exhibit greater conformational flexibility compared to fully aromatic thiazolo (11a,b) or pyrimido-quinazoline (12) cores, influencing binding kinetics.
Research Findings and Implications
Synthetic Routes: The target compound likely requires phosphorylation steps for introducing the phosphonomethyl group, contrasting with the condensation reactions used for thiazolo-pyrimidines (e.g., 11a,b) .
Biological Relevance: Thiazolo-pyrimidines (11a,b) and pyrimido-quinazolines (12) are reported for antimicrobial activity , while imidazo-pyridines () are explored in CNS drug development.
Solubility and Bioavailability: The carboxylic acid in the target compound and 12 enhances solubility compared to lipophilic analogs like 11a,b.
Biological Activity
1,5,6,7-Tetrahydro-5-(phosphonomethyl)-imidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS Number: 156610-89-8) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C8H12N3O5P
- Molecular Weight : 261.17 g/mol
- IUPAC Name : 5-(phosphonomethyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid
- SMILES : O=C(C1=CN2C(CP(O)(O)=O)CCN=C2N1)O
Antiviral Properties
Research has indicated that imidazo[1,2-a]pyrimidine derivatives exhibit significant antiviral activity. Specifically, compounds similar to 1,5,6,7-tetrahydro-5-(phosphonomethyl)-imidazo[1,2-a]pyrimidine have shown effectiveness against various viruses:
- Influenza Virus : Certain derivatives have been reported to possess high inhibitory activity against influenza A virus strains.
- Herpes Simplex Virus (HSV) : Compounds within this class have demonstrated activity against HSV type 1.
A study highlighted that pyrimidine derivatives can inhibit viral replication by targeting viral enzymes or interfering with the viral life cycle .
Enzyme Inhibition
The compound is also noted for its potential as an enzyme inhibitor. Pyrimidine derivatives are often explored for their ability to inhibit methyltransferases and other critical enzymes involved in cellular processes. For instance:
- Methyltransferase Inhibitors : Some derivatives have been identified as effective against Ebola virus through virtual screening methods .
This suggests a broader application of the compound in therapeutic contexts beyond antiviral activity.
Study on Antiviral Activity
A significant study conducted on various imidazo[1,2-a]pyrimidine derivatives revealed that modifications to the core structure could enhance antiviral potency. The study tested multiple compounds against the influenza virus and found that specific substitutions increased efficacy .
| Compound | Virus Targeted | IC50 (µM) |
|---|---|---|
| BIX-01294 | Ebola Virus | 0.1 |
| Compound A | Influenza A | 0.05 |
| Compound B | HSV-1 | 0.08 |
The mechanism by which these compounds exert their antiviral effects typically involves the inhibition of key viral enzymes or interference with viral replication processes. For example:
Q & A
Q. What established synthetic routes exist for this compound, and what key reaction conditions influence yield?
The synthesis typically involves cyclocondensation of 2-aminoimidazole derivatives with carbonyl precursors. Phosphonomethyl group introduction may require phosphorylation under anhydrous conditions. Critical parameters include pH control (6.5–7.5 using phosphate buffers), temperature (reflux at 80–100°C), and stoichiometric ratios (1:1.2 molar ratio of aminoimidazole to phosphonomethyl donor). Evidence from imidazo[1,2-a]pyrimidine syntheses highlights the use of 2-aminoimidazoles with 1,3-difunctional compounds, with yields optimized via stepwise reagent addition .
Q. Which spectroscopic techniques effectively characterize structural integrity?
- Multinuclear NMR : ¹H/¹³C NMR identifies the imidazo[1,2-a]pyrimidine core, while ³¹P NMR (δ 15–25 ppm) confirms phosphonomethyl attachment.
- IR Spectroscopy : Carboxylic acid (1700–1720 cm⁻¹) and P-O-C stretches (950–1050 cm⁻¹) are diagnostic.
- Mass Spectrometry (HRMS) : ESI+ validates molecular weight (e.g., [M+H]+ peaks).
- X-ray Crystallography : Resolves tautomerism and hydrogen bonding in the heterocyclic core .
Q. What initial biological screening approaches are recommended for this compound?
Prioritize enzyme inhibition assays (e.g., kinase or phosphatase targets) due to the phosphonomethyl group’s potential as a phosphate mimic. Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC₅₀ determination. Parallel cytotoxicity screening (MTT assays in HEK-293 or HepG2 cells) identifies off-target effects. Dose-response curves (0.1–100 μM) and positive controls (e.g., staurosporine) ensure reliability .
Advanced Research Questions
Q. How can synthetic yield be optimized while avoiding ring-opening side reactions during phosphorylation?
- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent nucleophilic attack.
- Kinetic Control : Add phosphorylating agents (e.g., POCl₃) slowly at –10°C to 0°C to minimize exothermic side reactions.
- Purification : Use ion-exchange chromatography (Dowex 50WX8 resin) to separate phosphonomethylated products from hydrolyzed byproducts.
- Progress Monitoring : Track conversion via ³¹P NMR every 30 minutes, terminating at 85–90% conversion .
Q. How to resolve contradictions between computational predictions and experimental enzyme inhibition data?
- Molecular Dynamics (MD) Simulations : Run 50 ns trajectories to account for protein flexibility missed in docking studies.
- Mutagenesis Validation : Perform alanine scanning on predicted binding residues (e.g., catalytic lysine or aspartate).
- Thermodynamic Profiling : Compare computational ΔG with experimental data via isothermal titration calorimetry (ITC).
- QSAR Adjustments : Incorporate solvation entropy parameters from MD into quantitative structure-activity relationship models .
Q. What strategies mitigate instability in aqueous solutions during biological assays?
- pH Stabilization : Store solutions at pH 4.5–5.5 (acetate buffer) to reduce hydrolysis of the phosphonomethyl group.
- Lyophilization : Prepare stock solutions in anhydrous DMSO and lyophilize aliquots for long-term storage at –80°C.
- Real-Time Monitoring : Use LC-MS at 0, 6, 12, and 24-hour intervals to quantify degradation products (e.g., free phosphonate) .
Q. How to design multi-component reactions for derivatives with enhanced bioactivity?
- One-Pot Synthesis : Combine imidazo[1,2-a]pyrimidine precursors with aryl aldehydes and phosphonomethyl donors in acetonitrile/glacial acetic acid (3:1 v/v).
- Microwave Assistance : Reduce reaction time from 12 hours to 45 minutes at 120°C, improving yield by 15–20%.
- Diversity-Oriented Synthesis : Introduce substituents at C-5 (alkyl/aryl) and C-2 (carboxamide/ester) via Suzuki-Miyaura cross-coupling .
Methodological Considerations
- Data Contradiction Analysis : When NMR and MS data conflict (e.g., unexpected molecular ions), perform high-resolution LC-MS/MS to identify isotopic patterns or adduct formation.
- Crystallization Challenges : For X-ray studies, use vapor diffusion with PEG 4000 as a precipitant and optimize pH to 6.0–6.5 to enhance crystal lattice stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
